4-Nitro-5-methoxytryptamine
Description
4-Nitro-5-methoxytryptamine is a synthetic tryptamine derivative featuring a nitro (-NO₂) group at the 4-position and a methoxy (-OCH₃) group at the 5-position of the indole ring. The nitro group introduces electron-withdrawing properties, which may alter receptor binding kinetics compared to electron-donating substituents like methoxy or hydroxyl groups .
Properties
CAS No. |
107806-90-6 |
|---|---|
Molecular Formula |
C11H13N3O3 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-(5-methoxy-4-nitro-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C11H13N3O3/c1-17-9-3-2-8-10(11(9)14(15)16)7(4-5-12)6-13-8/h2-3,6,13H,4-5,12H2,1H3 |
InChI Key |
XSQINWNNKSQCOH-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)NC=C2CCN)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC=C2CCN)[N+](=O)[O-] |
Other CAS No. |
107806-90-6 |
Synonyms |
4-nitro-5-methoxytryptamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Tryptamines exhibit diverse biological activities depending on substitution patterns. Below is a comparative analysis of 4-nitro-5-methoxytryptamine and key analogs:
*Estimated based on molecular formula (C₁₁H₁₃N₃O₃).
Key Observations:
Substituent Position: The 5-methoxy group in 5-MeO-DMT enhances 5-HT1A/2A affinity and psychedelic potency . In contrast, 4-methoxy substitution (e.g., 4-MeO-DMT) reduces receptor activity, suggesting steric or electronic hindrance at the 4-position .
N-Alkylation :
- N,N-Dimethylation (e.g., 5-MeO-DMT) increases lipophilicity and CNS penetration, enhancing psychedelic effects . This compound lacks N-alkylation, which may limit its blood-brain barrier permeability.
Functional Effects: 5-Methoxytryptamine (unsubstituted at N) modulates platelet shape via 5-HT receptors but lacks hallucinogenic properties . The addition of a nitro group at the 4-position may introduce novel interactions, though toxicity risks (common with nitroaromatics) remain unexplored.
Hypothetical Analytical Profile:
- Molecular Formula : C₁₁H₁₃N₃O₃
- CAS Registry: Not available (unlike 5-methoxytryptamine, CAS 608-07-1 ).
- Spectroscopy: Expected NMR peaks for 4-NO₂ (δ ~8.0 ppm, aromatic proton) and 5-OCH₃ (δ ~3.8 ppm) .
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